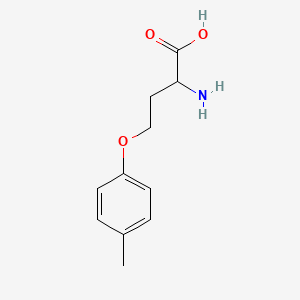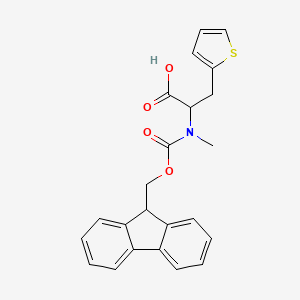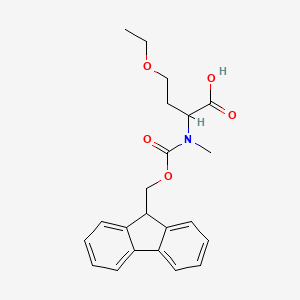![molecular formula C16H21NO4 B12303788 rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)
rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido rac-(1R,2R)-2-[4-({[(terc-butóxido)carbonil]amino}metil)fenil]ciclopropano-1-carboxílico, trans: es un compuesto orgánico complejo conocido por sus características estructurales únicas y posibles aplicaciones en varios campos científicos. Este compuesto contiene un anillo ciclopropano, un grupo protector terc-butóxido carbonil (Boc) y un grupo funcional ácido carboxílico, lo que lo convierte en una molécula versátil en la química orgánica sintética.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Métodos de producción industrial: La producción industrial de este compuesto puede implicar el uso de sistemas de microreactores de flujo, que ofrecen ventajas en términos de eficiencia, versatilidad y sostenibilidad en comparación con los procesos por lotes tradicionales . Estos sistemas permiten un control preciso sobre las condiciones de reacción, lo que lleva a mayores rendimientos y menores residuos.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido rac-(1R,2R)-2-[4-({[(terc-butóxido)carbonil]amino}metil)fenil]ciclopropano-1-carboxílico, trans puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo ácido carboxílico se puede oxidar para formar derivados correspondientes.
Reducción: El compuesto se puede reducir para formar alcoholes u otros productos reducidos.
Sustitución: El grupo protector Boc se puede eliminar en condiciones ácidas para revelar el grupo amina libre.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las condiciones ácidas, como el tratamiento con ácido trifluoroacético (TFA), se utilizan para eliminar el grupo Boc.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El ácido rac-(1R,2R)-2-[4-({[(terc-butóxido)carbonil]amino}metil)fenil]ciclopropano-1-carboxílico, trans tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con moléculas y vías biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor en la síntesis de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del ácido rac-(1R,2R)-2-[4-({[(terc-butóxido)carbonil]amino}metil)fenil]ciclopropano-1-carboxílico, trans implica su interacción con objetivos moleculares y vías específicas. El grupo protector Boc se puede eliminar para revelar un grupo amina, que luego puede participar en varias reacciones bioquímicas. El anillo ciclopropano proporciona rigidez estructural, influenciando la reactividad del compuesto y las interacciones con otras moléculas .
Comparación Con Compuestos Similares
Compuestos similares:
- Ácido rac-(1R,2R)-2-[4-({[(terc-butóxido)carbonil]amino}metil)fenil]ciclopropano-1-carboxílico, cis
- Ácido rac-(1S,2S)-2-[4-({[(terc-butóxido)carbonil]amino}metil)fenil]ciclopropano-1-carboxílico, trans
- Ácido rac-(1S,2S)-2-[4-({[(terc-butóxido)carbonil]amino}metil)fenil]ciclopropano-1-carboxílico, cis
Unicidad: La configuración trans del ácido rac-(1R,2R)-2-[4-({[(terc-butóxido)carbonil]amino}metil)fenil]ciclopropano-1-carboxílico imparte propiedades estereoquímicas distintas, afectando su reactividad e interacciones en comparación con sus contrapartes cis. La presencia del grupo protector Boc también proporciona versatilidad en aplicaciones sintéticas, lo que permite la desprotección selectiva y la funcionalización .
Propiedades
Fórmula molecular |
C16H21NO4 |
|---|---|
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-10-4-6-11(7-5-10)12-8-13(12)14(18)19/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Clave InChI |
FHLIUZIIQIDVTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


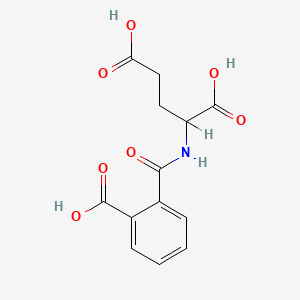

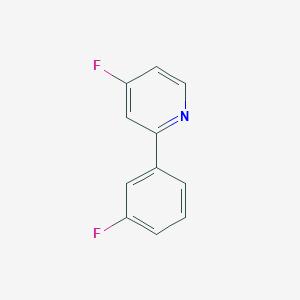
![[6-[[9-(Benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B12303712.png)
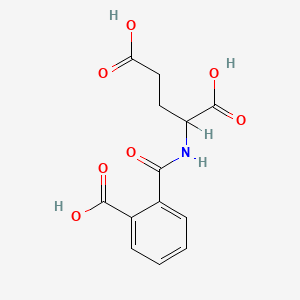
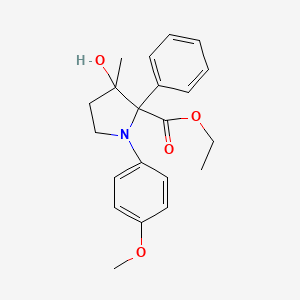
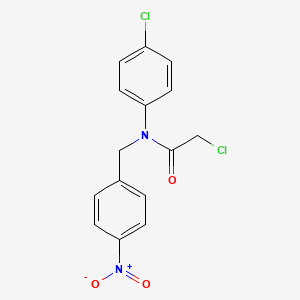
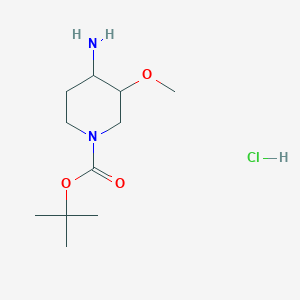

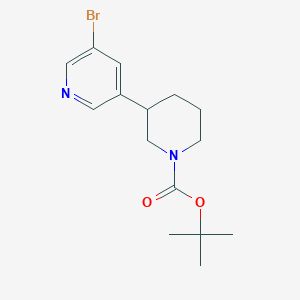
![N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B12303764.png)
